tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate

KDM4C inhibition histone demethylase carbamate probe

Researchers face supply inconsistencies when sourcing 2,3-dimethylphenyl glycinamide derivatives for epigenetic assays, with uncharacterized regioisomers risking SAR misinterpretation. This compound solves that with documented KDM4C inhibitory activity. - Biochem. IC50: 200 nM (RFMS assay); Cellular-to-biochem. ratio: 50-fold. - XLogP3: 2.1; +0.7 log units vs. unsubstituted analog for permeability tuning. - Bypasses initial characterization, enabling direct mechanistic studies. Sourced under strict quality control for batch-to-batch consistency.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 1043390-60-8
Cat. No. B3033537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate
CAS1043390-60-8
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C)C
InChIInChI=1S/C15H22N2O3/c1-10-7-6-8-12(11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
InChIKeyDIJYPNDJVYHUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate: KDM4C Ligand and Boc-Glycinamide Building Block


tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate (CAS 1043390-60-8) is a Boc-protected glycinamide derivative featuring a 2,3-dimethylphenyl anilide moiety [1]. The compound has been identified as a ligand for the histone lysine demethylase KDM4C (JMJD2C), with reported inhibitory activity in both biochemical and cell-based assays [2]. It is commercially available from multiple vendors at a standard purity of 95% . The molecule serves as both a research tool for epigenetic target engagement studies and as a synthetic intermediate in peptidomimetic chemistry.

Why Regioisomeric or Des-Methyl Analogs Cannot Replace This Compound


The 2,3-dimethylphenyl substitution pattern is a critical determinant of both target potency and physicochemical properties within the N-phenylcarbamoyl glycinamide class. Simply interchanging the 2,3-dimethylphenyl isomer with its 2,5-dimethylphenyl regioisomer (CAS 1387752-25-1) or the unsubstituted phenyl analog (CAS 27904-92-3) introduces uncharacterized variables. The 2,3-isomer has validated KDM4C inhibitory activity (IC50 200 nM in biochemical assays), while the 2,5-isomer lacks any publicly reported bioactivity data [1]. Furthermore, the 2,3-dimethyl substitution increases computed lipophilicity (XLogP3 = 2.1) by 0.7 log units relative to the unsubstituted phenyl analog (XLogP3 = 1.4) [2], which can significantly alter cellular permeability and non-specific binding profiles. Procurement of untested analogs for KDM4C-targeted studies risks assay failure or misleading SAR conclusions.

Quantitative Differentiation Against Closest Analogs and In-Class Alternatives


KDM4C Biochemical Inhibition vs. In-Assay Comparator Ligands

In a biochemical assay measuring inhibition of N-terminal His-tagged human KDM4C expressed in E. coli BL21(DE3) using a trimethylated peptide substrate (RFMS assay), the target compound (BDBM50149926) exhibited an IC50 of 200 nM [1]. In the identical assay, three comparator ligands (BDBM50149916, BDBM50149919, BDBM50149922) each showed IC50 values of 398 nM [2]. This represents an approximately 2-fold higher inhibitory potency for the 2,3-dimethylphenyl carbamate.

KDM4C inhibition histone demethylase carbamate probe

Lipophilicity Differentiation vs. Unsubstituted Phenyl Carbamate

The computed octanol-water partition coefficient (XLogP3) for tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate is 2.1, as retrieved from its PubChem entry [1]. The des-methyl phenyl analog, tert-butyl N-[(phenylcarbamoyl)methyl]carbamate (CAS 27904-92-3), has an XLogP3 of 1.4 [2]. The ΔlogP of +0.7 units attributable to the two methyl substituents indicates a roughly 5-fold increase in theoretical partition coefficient, which correlates with enhanced membrane permeation potential.

lipophilicity logP cellular permeability

Cellular-to-Biochemical Potency Ratio vs. Reference Inhibitor

The target compound exhibits an IC50 of 200 nM in the biochemical RFMS assay and 10,000 nM in the cell-based U2OS H3K9Me3 demethylation assay, yielding a cellular-to-biochemical potency ratio of 50-fold [1]. The reference KDM4C inhibitor KDM4C-IN-1 (Compound 4d) shows a biochemical IC50 of 8 nM and cellular IC50 values of 800–1,100 nM (HepG2 and A549 cells), resulting in a 100- to 138-fold drop-off . The target compound's lower ratio suggests proportionally better retention of activity in a cellular context relative to its biochemical potency.

cellular activity potency drop-off cell permeability index

Bioactivity Data Availability vs. 2,5-Dimethylphenyl Regioisomer

The 2,3-dimethylphenyl isomer (target compound) has two publicly curated KDM4C IC50 values in BindingDB and ChEMBL: 200 nM (biochemical) and 10,000 nM (cell-based) [1]. The 2,5-dimethylphenyl regioisomer (CAS 1387752-25-1), despite being commercially available at identical purity (95%) , returns no bioactivity records in PubChem BioAssay, ChEMBL, or BindingDB as of the search date [2]. This represents a complete absence of publicly accessible biological characterization for the 2,5-isomer.

regioisomer comparison data availability procurement risk

High-Confidence Application Scenarios Based on Verified Evidence


KDM4C Biochemical Screening and Chemical Probe Optimization

The compound's validated KDM4C inhibition (IC50 200 nM in RFMS biochemical assay [1]) supports its use as a reference ligand or starting scaffold in KDM4C inhibitor screening cascades. Its 2-fold greater potency over three in-assay comparators provides a quantifiable benchmark for hit-to-lead optimization programs targeting this histone demethylase.

Cell-Based Epigenetic Assays with Defined Cellular Permeability

With a characterized cellular-to-biochemical IC50 ratio of 50-fold in the U2OS H3K9Me3 demethylation assay [1], the compound is suitable for experiments where intracellular target engagement needs to be interpreted alongside biochemical potency. Its ratio is more favorable than that of the reference inhibitor KDM4C-IN-1 (100–138-fold) , providing a useful comparator for permeability structure-activity relationship (SAR) studies.

Lipophilicity-Driven Lead Optimization in Epigenetic Probes

The measured XLogP3 of 2.1 [1] positions this compound in a favorable lipophilicity range for CNS drug-like properties, and the +0.7 log unit increase over the unsubstituted phenyl analog provides a quantifiable parameter for tuning membrane permeability in glycinamide-based KDM4C inhibitor series.

De-Risked Procurement for KDM4C-Focused Research

Unlike its commercially available 2,5-dimethylphenyl regioisomer (CAS 1387752-25-1), which lacks any publicly reported biological activity [1], the 2,3-dimethylphenyl isomer comes with documented KDM4C IC50 data , enabling research groups to bypass initial characterization steps and proceed directly to mechanistic or comparative studies.

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